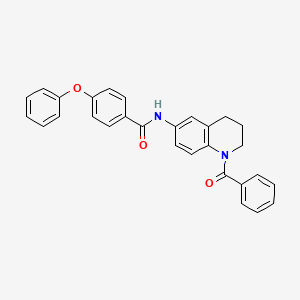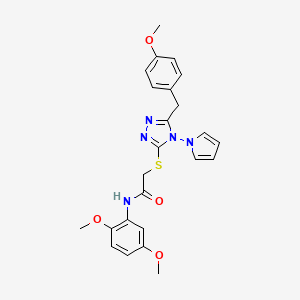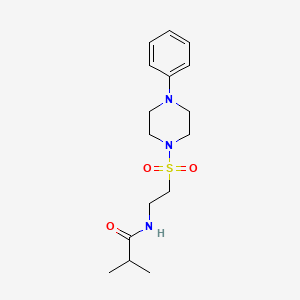![molecular formula C20H21NO4 B2425117 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1503610-79-4](/img/structure/B2425117.png)
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in organic synthesis. This compound is particularly significant in the field of biochemistry and medicinal chemistry due to its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling required in peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or morpholine.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HATU or DIC.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Substitution: Sodium azide in the presence of isobutoxycarbonyl chloride.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The primary mechanism of action of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides . The compound does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides .
Comparison with Similar Compounds
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-Gly-Gly-OH: Used in the synthesis of glycine-containing peptides.
Fmoc-Glu-OtBu: Used in the synthesis of glutamic acid-containing peptides.
Fmoc-Asp(OAll)-OH: Used in the synthesis of aspartic acid-containing peptides.
The uniqueness of this compound lies in its specific structure, which allows for the incorporation of a methyl group at the beta position, providing distinct steric and electronic properties that can influence the behavior of the resulting peptides .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTXMUQVNXBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2425034.png)
![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2425035.png)
![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)
![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2425053.png)
![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
